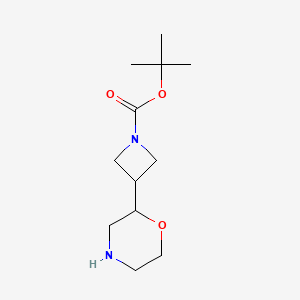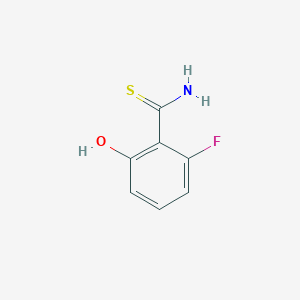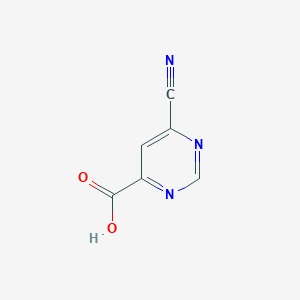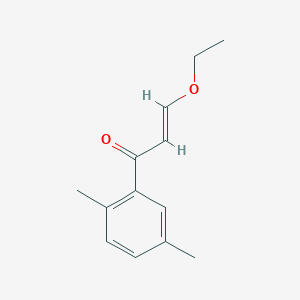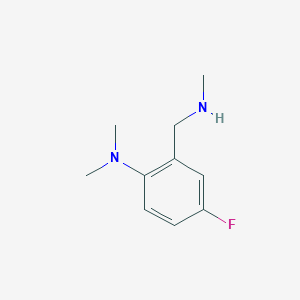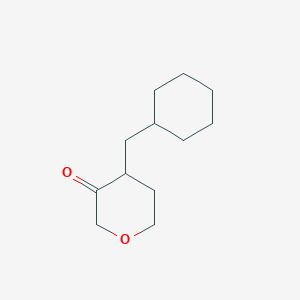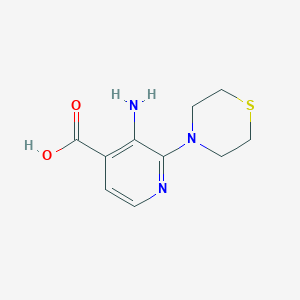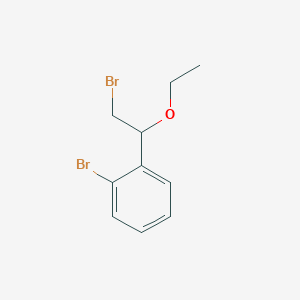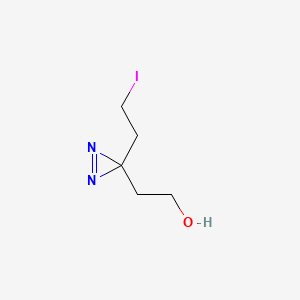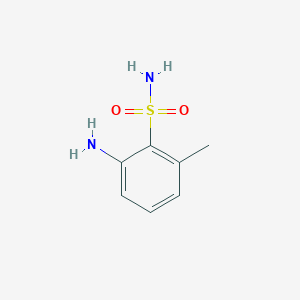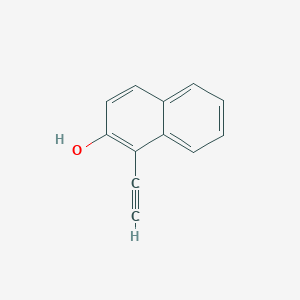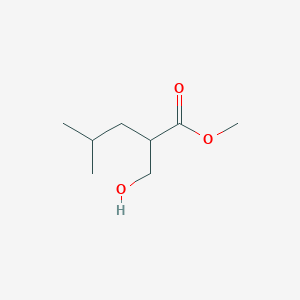
Pentanoic acid, 2-(hydroxymethyl)-4-methyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(hydroxymethyl)-4-methylpentanoate is an organic compound with the molecular formula C8H16O3 It is a derivative of pentanoic acid, featuring a hydroxymethyl group and a methyl group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(hydroxymethyl)-4-methylpentanoate can be achieved through several methods. One common approach involves the esterification of 2-(hydroxymethyl)-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 2-(hydroxymethyl)-4-methylpentanoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(hydroxymethyl)-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-4-methylpentanoic acid.
Reduction: 2-(Hydroxymethyl)-4-methylpentanol.
Substitution: Various alkylated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Methyl 2-(hydroxymethyl)-4-methylpentanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of metabolic pathways involving esters and alcohols.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-(hydroxymethyl)-4-methylpentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The hydroxymethyl group can act as a nucleophile, participating in various substitution and addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(hydroxymethyl)-3-methylbutanoate
- Methyl 2-(hydroxymethyl)-4-ethylpentanoate
- Methyl 2-(hydroxymethyl)-4-methylhexanoate
Uniqueness
Methyl 2-(hydroxymethyl)-4-methylpentanoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of both a hydroxymethyl group and a methyl group on the pentanoate backbone allows for diverse chemical transformations and applications.
Propiedades
Número CAS |
403804-65-9 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
methyl 2-(hydroxymethyl)-4-methylpentanoate |
InChI |
InChI=1S/C8H16O3/c1-6(2)4-7(5-9)8(10)11-3/h6-7,9H,4-5H2,1-3H3 |
Clave InChI |
IMPIFZVYBPRZBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CO)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


